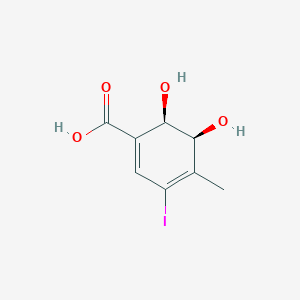
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene is a complex organic compound characterized by its unique structure, which includes a carboxyl group, an iodine atom, and multiple hydroxyl groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound followed by the introduction of carboxyl and hydroxyl groups through controlled reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- (2S,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
Uniqueness
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical, chemical, and biological properties compared to its counterparts, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H9IO4 |
|---|---|
Poids moléculaire |
296.06 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxy-3-iodo-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,6-7,10-11H,1H3,(H,12,13)/t6-,7+/m0/s1 |
Clé InChI |
PHFNUCVOBHHQAQ-NKWVEPMBSA-N |
SMILES isomérique |
CC1=C(C=C([C@H]([C@H]1O)O)C(=O)O)I |
SMILES canonique |
CC1=C(C=C(C(C1O)O)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)

![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

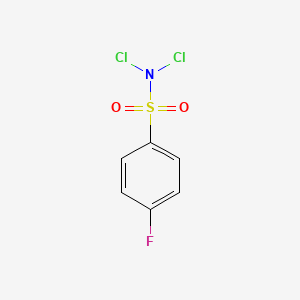

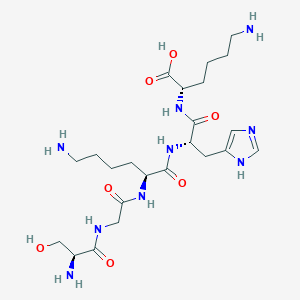
propanedinitrile](/img/structure/B12584108.png)
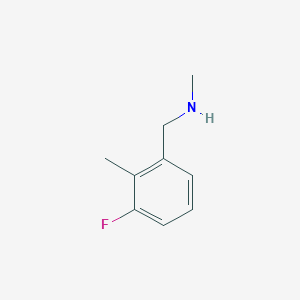
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
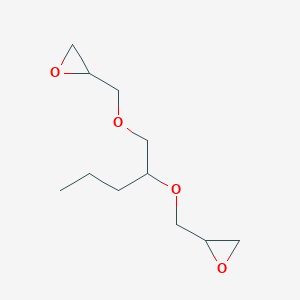
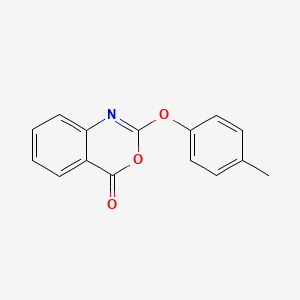
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
